Hexahydro-1H-pyrrolizine-7a-carbaldehyde

Catalog No.
S12216316
CAS No.
M.F
C8H13NO
M. Wt
139.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexahydro-1H-pyrrolizine-7a-carbaldehyde

Product Name

Hexahydro-1H-pyrrolizine-7a-carbaldehyde

IUPAC Name

1,2,3,5,6,7-hexahydropyrrolizine-8-carbaldehyde

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

InChI

InChI=1S/C8H13NO/c10-7-8-3-1-5-9(8)6-2-4-8/h7H,1-6H2

InChI Key

VVWRHELZTWIQIE-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCCN2C1)C=O

Hexahydro-1H-pyrrolizine-7a-carbaldehyde is a nitrogen-containing heterocyclic compound that belongs to the pyrrolizidine family. Its structure features a bicyclic framework characterized by a pyrrolizine ring system. The compound is notable for its carbaldehyde functional group, which contributes to its reactivity and potential biological activities. The molecular formula of hexahydro-1H-pyrrolizine-7a-carbaldehyde is C8H13NO, and it has a molecular weight of approximately 155.19 g/mol. This compound is considered significant in various biochemical applications due to its unique structural properties and functional groups.

, primarily due to its aldehyde group:

  • Oxidation: The aldehyde can be oxidized to form the corresponding carboxylic acid.
  • Reduction: It can undergo reduction to yield an alcohol.
  • Condensation: The aldehyde functional group can participate in condensation reactions with amines or alcohols to form imines or hemiacetals, respectively.
  • Esterification: Reacting with alcohols can produce esters, which are important in organic synthesis.

These reactions highlight the versatility of hexahydro-1H-pyrrolizine-7a-carbaldehyde as an intermediate in organic synthesis.

The synthesis of hexahydro-1H-pyrrolizine-7a-carbaldehyde can be achieved through several methods:

  • Cyclization of Acyclic Precursors: Starting from linear precursors, cyclization reactions can lead to the formation of the bicyclic structure.
  • Modification of Existing Pyrrolizidine Compounds: Existing pyrrolizidine derivatives can be modified through oxidation or reduction processes to yield hexahydro-1H-pyrrolizine-7a-carbaldehyde.
  • Chemical Reagents: Common reagents used in these synthetic routes include oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., lithium aluminum hydride).

These methods provide pathways for producing hexahydro-1H-pyrrolizine-7a-carbaldehyde in laboratory settings.

Hexahydro-1H-pyrrolizine-7a-carbaldehyde finds applications in various fields:

  • Medicinal Chemistry: It serves as a precursor for synthesizing pyrrolizidine alkaloids with potential therapeutic properties.
  • Organic Synthesis: The compound is utilized as a building block for creating complex molecules in organic chemistry.
  • Biochemical Research: It is studied for its interactions with enzymes and proteins, contributing to our understanding of biochemical pathways.

Interaction studies involving hexahydro-1H-pyrrolizine-7a-carbaldehyde focus on its binding affinities and interactions with biological targets. These studies are crucial for elucidating the pharmacodynamics and pharmacokinetics of this compound and its derivatives. For instance, research may investigate how this compound interacts with glycosidase enzymes or other proteins involved in metabolic processes.

Hexahydro-1H-pyrrolizine-7a-carbaldehyde shares structural similarities with several other compounds within the pyrrolidine and pyrrolizidine families. Here are some notable comparisons:

Compound NameStructure TypeKey Features
Hexahydro-1H-pyrrolizine-7a-carboxylic acidBicyclicContains a carboxylic acid group, influencing reactivity
Methyl hexahydro-1H-pyrrolizine-7a-carboxylateBicyclicFeatures a methyl ester group, altering solubility
2-Methoxyhexahydro-1H-pyrrolizineBicyclicContains a methoxy group, affecting chemical properties
1-PyrrolineMonocyclicLacks bicyclic structure; simpler reactivity

Hexahydro-1H-pyrrolizine-7a-carbaldehyde is unique due to its specific combination of functional groups and structural characteristics that make it particularly interesting for further research and application development in medicinal chemistry and organic synthesis.

XLogP3

0.6

Hydrogen Bond Acceptor Count

2

Exact Mass

139.099714038 g/mol

Monoisotopic Mass

139.099714038 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-09-2024

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